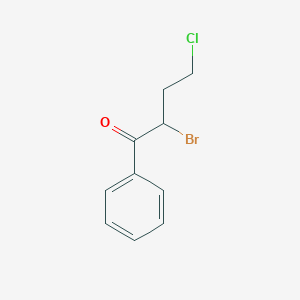

2-Bromo-4-chloro-1-phenylbutan-1-one

Description

Properties

Molecular Formula |

C10H10BrClO |

|---|---|

Molecular Weight |

261.54 g/mol |

IUPAC Name |

2-bromo-4-chloro-1-phenylbutan-1-one |

InChI |

InChI=1S/C10H10BrClO/c11-9(6-7-12)10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

BZCCCSNXGHGIEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CCCl)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

The difluoro analog (C₁₀H₉BrF₂O) demonstrates lower molecular weight and a liquid state, suggesting enhanced solubility for reactions requiring polar aprotic solvents .

Applications in Synthesis: 4-Bromo-1-(4-fluorophenyl)-1-butanone (C₁₀H₁₀BrFO) has been utilized in ketone alkylation studies, with literature reports citing its role in forming carbon-carbon bonds under palladium catalysis . The 4-chlorophenyl derivative (C₁₀H₈BrCl₂O) is produced in multi-kilogram batches, indicating industrial relevance in scalable synthesis .

Physical State and Stability :

- Fluorinated analogs (e.g., C₁₀H₉BrF₂O) are liquids at room temperature, whereas chlorinated/brominated derivatives are typically solids, impacting storage and handling protocols .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Bromo-4-chloro-1-phenylbutan-1-one?

Methodological Answer: The synthesis typically involves halogenation and Friedel-Crafts acylation. Key steps include:

- Bromination: Use bromine or NBS (N-bromosuccinimide) in a polar aprotic solvent (e.g., DCM) under controlled temperature (0–25°C).

- Chlorination: Introduce chlorine via electrophilic substitution using Cl2 or SO2Cl2 in the presence of Lewis acids (e.g., AlCl3).

- Friedel-Crafts Acylation: React the halogenated intermediate with phenylacetyl chloride.

Critical Parameters:

- Solvent Choice: Dichloromethane (DCM) minimizes side reactions compared to THF .

- Temperature Control: Excess heat (>40°C) promotes dehalogenation or ketone degradation.

- Purification: Column chromatography (silica gel, hexane/EtOAc) yields >95% purity.

Q. How can spectroscopic and crystallographic methods characterize this compound?

Methodological Answer:

- NMR Analysis:

- <sup>1</sup>H NMR: Look for aromatic protons (δ 7.2–7.8 ppm, multiplet) and α-keto proton (δ 4.3–4.7 ppm, doublet).

- <sup>13</sup>C NMR: Carbonyl carbon (δ 195–200 ppm), aromatic carbons (δ 120–140 ppm).

- X-ray Crystallography: Use SHELX software for structure refinement. The bromine and chlorine atoms generate distinct electron density maps, enabling precise positional assignment (C–Br bond length: ~1.9 Å; C–Cl: ~1.7 Å) .

- IR Spectroscopy: Strong C=O stretch (~1700 cm<sup>-1</sup>), C–Br (~550 cm<sup>-1</sup>).

Note: Disordered crystallographic data may arise due to halogen mobility; iterative refinement in SHELXL is recommended .

Advanced Research Questions

Q. How can contradictory reactivity data in halogen substitution reactions be resolved?

Methodological Answer: Contradictions often stem from competing mechanisms (SN1 vs. SN2) or steric effects. For example:

- Nucleophilic Substitution:

- SN2 Dominance: Observed with small nucleophiles (e.g., NaSH) in polar aprotic solvents (DMSO, 60°C), yielding 4-chloro derivatives .

- SN1 Pathway: Occurs with bulky nucleophiles (e.g., tert-butoxide) in protic solvents (EtOH), leading to carbocation rearrangements.

- Steric Hindrance: The phenyl group impedes backside attack, favoring elimination over substitution.

Resolution Strategy:

- Kinetic Studies: Monitor reaction progress via GC-MS or <sup>19</sup>F NMR (if fluorine analogs are used) .

- Computational Modeling: Use DFT (e.g., Gaussian) to calculate transition-state energies and identify dominant pathways .

Q. What computational approaches predict the compound’s stability and reactivity in complex reactions?

Methodological Answer:

- Reactivity Prediction:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity (LUMO energy) and nucleophilic attack sites.

- Database Mining: Cross-reference REAXYS or Pistachio databases to identify analogous reactions (e.g., bromoketone substitutions) .

- Stability Analysis:

- Thermogravimetric Analysis (TGA): Decomposition onset temperatures (~150°C) correlate with halogen lability.

- Hammett Constants: Quantify electronic effects of substituents (σpara for Cl: +0.23; Br: +0.26) to predict reaction rates .

Q. How do structural modifications (e.g., halogen position) alter biological activity?

Methodological Answer:

- SAR Studies: Replace bromine/chlorine with fluorine or iodine and assess cytotoxicity (e.g., MTT assays).

- Fluorine Substitution: Enhances metabolic stability but reduces electrophilicity .

- Iodine Analogues: Increase molecular weight, potentially improving binding affinity but lowering solubility.

- Crystallographic Insights: Compare halogen bonding interactions in protein-ligand complexes (e.g., PDB entries refined via SHELX ).

Key Finding: The 4-chloro substituent enhances π-stacking in aromatic enzyme pockets, while bromine at position 2 increases steric bulk, disrupting nonpolar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.